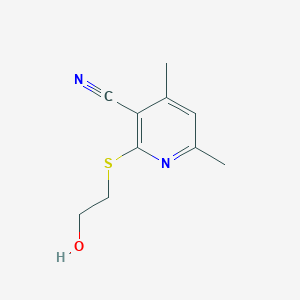

2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile

Description

Key Comparisons:

4,6-Dimethylnicotinonitrile (CAS 6623-21-8) :

- Formula: C8H8N2 .

- Lacks the 2-hydroxyethylsulfanyl group, resulting in reduced polarity and molecular weight (132.16 g/mol).

2-(Allylthio)-4,6-dimethylnicotinonitrile (CAS 112629-72-8) :

- Formula: C11H12N2S .

- Substitutes the hydroxyethyl group with an allylthio (-SCH2CH=CH2) chain, increasing hydrophobicity.

2-Mercapto-4,6-dimethylnicotinonitrile (CAS 54585-47-6) :

- Formula: C8H8N2S .

- Features a thiol (-SH) group at position 2, altering reactivity compared to the hydroxyethylsulfanyl derivative.

Table 2: Structural and Functional Group Comparisons

Implications of Structural Differences:

- Polarity : The hydroxyethylsulfanyl group enhances solubility in polar solvents compared to alkylthio derivatives.

- Reactivity : The hydroxyl group enables hydrogen bonding, influencing intermolecular interactions and potential synthetic applications.

- Steric Effects : Bulkier substituents (e.g., allylthio) may hinder access to the pyridine ring in reactions.

Properties

IUPAC Name |

2-(2-hydroxyethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7-5-8(2)12-10(9(7)6-11)14-4-3-13/h5,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWYJFAAKIJECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile can be achieved through a multi-step process. One common method involves the reaction of 2-chloro-4,6-dimethylnicotinonitrile with 2-mercaptoethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the hydroxyethylsulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The hydroxyethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyethylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The hydroxyethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and functional differences:

Key Observations :

- Position 2 Modifications: The hydroxyethylsulfanyl group in the target compound introduces both sulfur-based reactivity and hydroxyl group polarity, contrasting with hydrophobic (e.g., chlorobenzylsulfanyl) or electron-withdrawing (e.g., cyanomethylthio) substituents in analogues.

- Positions 4 and 6 : Methyl groups enhance steric hindrance and metabolic stability compared to styryl or thienyl groups, which may improve photophysical properties or bioactivity .

Physical and Spectral Properties

- Melting Points : Analogues with rigid substituents (e.g., pyrazolone-phenyl group in ) exhibit higher melting points (163°C) due to crystalline packing.

- Lipophilicity : The chlorobenzylsulfanyl analogue has a logP of 4.30, indicating high lipophilicity, whereas the hydroxyethylsulfanyl group may reduce logP due to the polar -OH group .

- Spectroscopic Data: IR spectra of analogues show characteristic CN stretches (~2180 cm⁻¹) and C=O stretches (~1660 cm⁻¹), consistent with nicotinonitrile frameworks .

Biological Activity

2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile (CAS Number: 188591-53-9) is a compound of interest due to its unique chemical structure and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N2OS

- Molecular Weight : 208.28 g/mol

- Boiling Point : Specific boiling point data is not available, but it is likely to be influenced by the presence of the sulfur and nitrile groups.

Biological Activity Overview

Research on 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile has highlighted several areas of biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : In vitro studies have indicated that the compound may inhibit the growth of certain cancer cell lines. The exact mechanism is still under investigation but may involve apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : Some research points to potential neuroprotective effects, possibly through modulation of oxidative stress pathways or neuroinflammatory responses.

The proposed mechanisms of action for 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, affecting cellular function.

- Receptor Interaction : It could interact with various receptors, potentially altering signaling pathways related to inflammation and cell survival.

- Oxidative Stress Modulation : By scavenging free radicals or enhancing antioxidant defenses, the compound may reduce oxidative damage in cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth in breast cancer cells | |

| Neuroprotective | Reduces neuronal apoptosis in models |

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with varying concentrations of 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile resulted in significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Safety and Toxicity

While initial studies show promising biological activities, safety assessments are crucial. Data indicate that the compound may exhibit moderate toxicity at higher concentrations, necessitating further investigation into its safety profile in vivo.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2-hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, HBF₄ has been used as an efficient catalyst in analogous nicotinonitrile syntheses to promote regioselective anomeric-based oxidation pathways . Factorial design of experiments (DoE) can systematically reduce trial-and-error approaches by identifying critical variables (e.g., molar ratios, reaction time) and their interactions, as demonstrated in statistical optimization studies for pyridine derivatives . Post-synthesis purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) is recommended to isolate high-purity products.

Q. How can researchers characterize the structural and electronic properties of 2-(2-hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile?

- Methodological Answer : A multi-technique approach is essential:

- X-ray diffraction (single-crystal analysis) resolves the 3D molecular geometry, including bond angles and intermolecular interactions (e.g., CH–π or π–π stacking) .

- Density Functional Theory (DFT) calculations predict electronic properties such as HOMO-LUMO gaps and aromaticity indices, which correlate with reactivity .

- Spectroscopic methods : FT-IR for functional group identification (e.g., -CN stretch at ~2200 cm⁻¹), and NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding from the hydroxyethylsulfanyl group .

Q. What solvent systems are optimal for studying the solubility and stability of this compound in vitro?

- Methodological Answer : Solubility screening should use Hansen solubility parameters (HSPs) to identify compatible solvents. Polar aprotic solvents (e.g., DMSO, acetonitrile) typically dissolve nicotinonitrile derivatives effectively. Stability studies require pH-controlled environments (e.g., phosphate buffers) and monitoring via HPLC-UV to detect hydrolysis or oxidation products. Accelerated stability testing (40°C/75% RH) over 14 days can predict degradation pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT, molecular docking) predict binding affinities to target proteins (e.g., kinases or cytochrome P450 enzymes). For example, docking studies on analogous 4,6-diarylpyridines revealed interactions with hydrophobic pockets via van der Waals forces and hydrogen bonding . MD simulations (>100 ns) assess dynamic stability of ligand-receptor complexes, while ADMET predictions (e.g., SwissADME) evaluate toxicity and metabolic profiles .

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for nicotinonitrile derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardization steps include:

- Using MTT assays across multiple cell lines (e.g., HEK293, HepG2) to confirm selective toxicity .

- Validating results with flow cytometry to distinguish apoptosis vs. necrosis mechanisms.

- Correlating cytotoxicity with structural features (e.g., electron-withdrawing groups like -CN reduce IC₅₀ values in some cancer models) .

Q. How do reaction fundamentals inform scalable reactor design for synthesizing this compound under green chemistry principles?

- Methodological Answer : Microreactor systems enhance heat/mass transfer for exothermic thiol-ene reactions involving the hydroxyethylsulfanyl group. Membrane separation technologies (e.g., nanofiltration) can recover catalysts and reduce waste . Process simulation tools (Aspen Plus®) optimize continuous-flow parameters (residence time, pressure) to achieve >90% conversion while minimizing energy input .

Q. What advanced statistical methods are suitable for analyzing multifactorial influences on reaction efficiency?

- Methodological Answer : Response Surface Methodology (RSM) with central composite design identifies non-linear relationships between variables (e.g., temperature, catalyst loading). For example, a 3² factorial design with axial points can model curvature effects in nicotinonitrile synthesis . Machine learning algorithms (e.g., random forest regression) trained on historical data predict optimal conditions and reduce experimental runs by 40–60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.